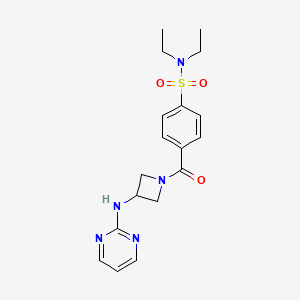

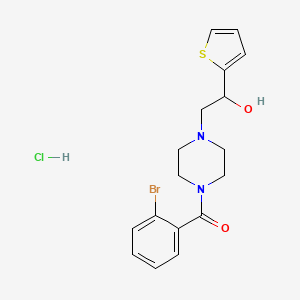

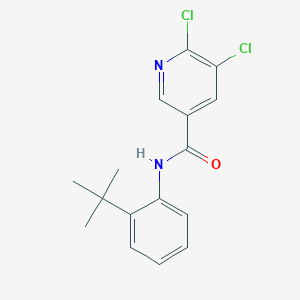

![molecular formula C21H19F2N3O3 B2382077 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-difluorophenyl)oxamide CAS No. 898413-58-6](/img/structure/B2382077.png)

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-difluorophenyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a type of amide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom. The presence of the cyclopropanecarbonyl and dihydroquinolinyl groups suggest that this compound may have interesting chemical properties and potential applications in fields like medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings (cyclopropane and quinoline) and functional groups (amide and difluorophenyl). These groups could potentially influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis

Based on the structure, we can predict that this compound is likely to be solid at room temperature, with a relatively high melting point due to the presence of the amide group. It’s likely to be soluble in polar solvents due to the presence of polar functional groups .Scientific Research Applications

Medicinal Chemistry Applications

Research in medicinal chemistry has explored the structural modification of quinoline derivatives to enhance antibacterial activity and DNA-gyrase inhibition. For instance, a study by Domagala et al. (1988) synthesized a series of 1-substituted quinoline carboxylic acids, finding that the cyclopropyl group significantly enhances antibacterial potency across a broad spectrum, highlighting the potential of cyclopropane-carbonyl modifications for developing new antibacterial agents (Domagala et al., 1988).

Organic Synthesis Innovations

In organic synthesis, the manipulation of cyclopropanes and quinoline derivatives has been a focal point for creating novel compounds. Ilangovan et al. (2013) demonstrated a radical strategy using cyclopropanols to synthesize γ-carbonyl quinones, showcasing the versatility of cyclopropanes in constructing complex molecules (Ilangovan, Saravanakumar, & Malayappasamy, 2013). Another example is the work by Szakonyi et al. (2002), where cyclopropanation processes yielded novel tetrahydro-cyclopropa[b]quinoline derivatives, expanding the toolbox for synthetic chemists to design constrained amino acid derivatives (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Material Science and Corrosion Inhibition

In the field of materials science, heterocyclic compounds, including quinoline derivatives, have shown promise as corrosion inhibitors. Benmahammed et al. (2020) studied quinoline-based Schiff bases as corrosion inhibitors for carbon steel, demonstrating how these compounds form a protective layer on metal surfaces, suggesting applications in protecting industrial materials (Benmahammed, Douadi, Issaadi, Al-Noaimi, & Chafaa, 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-difluorophenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O3/c22-14-6-8-16(23)17(10-14)25-20(28)19(27)24-15-7-5-12-2-1-9-26(18(12)11-15)21(29)13-3-4-13/h5-8,10-11,13H,1-4,9H2,(H,24,27)(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRDMJHDGSNNQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C(=O)NC3=C(C=CC(=C3)F)F)N(C1)C(=O)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-difluorophenyl)oxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

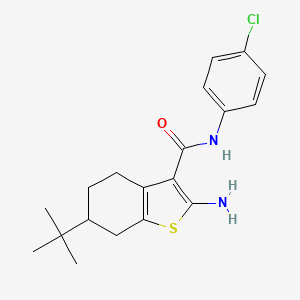

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2381994.png)

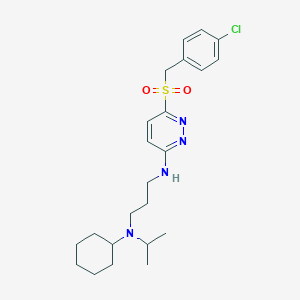

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2381999.png)

![5-(benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde](/img/structure/B2382006.png)

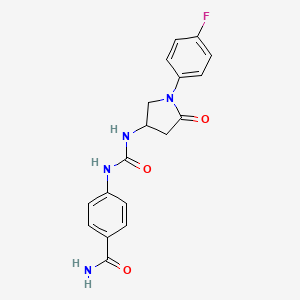

![5-Bromo-2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2382013.png)

![Ethyl 1-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylate](/img/structure/B2382016.png)